Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate
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Overview
Description
Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate typically involves the condensation of 2-aminobenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or thiazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imine group can participate in nucleophilic addition reactions, while the thiazole ring can interact with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of Methyl 2-(phenylimino)-2,3-dihydro-1,3-benzothiazole-3-carbodithioate.
Benzothiazole: The parent compound, which lacks the imine and carbodithioate groups.
Phenylthiourea: Contains a similar thiourea group but lacks the benzothiazole ring.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the carbodithioate group. This combination imparts specific chemical reactivity and potential biological activity that is not observed in simpler benzothiazole derivatives or thiourea compounds.
Properties
Molecular Formula |
C15H12N2S3 |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl 2-phenylimino-1,3-benzothiazole-3-carbodithioate |
InChI |
InChI=1S/C15H12N2S3/c1-19-15(18)17-12-9-5-6-10-13(12)20-14(17)16-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
QADBXBOUARKICU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N1C2=CC=CC=C2SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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